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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies and outcomes related to
Incurred Sample Reanalysis (ISR) in bioequivalence studies of lercanidipine, a third-generation
dihydropyridine calcium channel blocker. The data presented is crucial for ensuring the
reliability and reproducibility of bioanalytical methods in clinical trials.

Understanding Incurred Sample Reanalysis (ISR)

Incurred Sample Reanalysis is a critical component of bioanalytical method validation,
designed to verify the reproducibility of pharmacokinetic data in vivo.[1][2] Unlike spiked quality
control samples, incurred samples have been subject to the physiological and metabolic
processes of the study subjects. ISR involves reanalyzing a subset of study samples in a
separate analytical run to ensure the original results are accurate and reproducible.[1][2]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European
Medicines Agency (EMA) mandate ISR for all pivotal bioequivalence trials to ensure data
integrity.[1]

The standard acceptance criterion for ISR in small molecule bioanalysis dictates that for at
least two-thirds (67%) of the reanalyzed samples, the percentage difference between the initial
and repeat concentration should be within 20% of their mean.
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Comparative Analysis of Lercanidipine
Bioequivalence Studies

While multiple bioequivalence studies have been conducted to support the approval of generic
lercanidipine formulations, detailed public data on the Incurred Sample Reanalysis from these
studies is often limited in public assessment reports. These reports confirm that bioequivalence
was established in line with regulatory requirements, which includes the successful completion
of ISR.

For a detailed comparative analysis, this guide focuses on a published study by S. Singh et al.
(2015), which provides comprehensive data on the bioanalytical method and ISR for a
lercanidipine bioequivalence study. This will be compared with the general study designs
outlined in the public assessment reports of other lercanidipine generic approvals.

Table 1: Comparison of Study Designs for Lercanidipine

Bioequivalence
Representative Generic

Parameter Singh et al. (2015) Study (from Public
Assessment Reports)

Open-label, randomized, two- Open-label, randomized, two-
Study Design treatment, two-period, treatment, two-sequence, four-
crossover period, replicated, crossover
Dosage Strength 10 mg Lercanidipine HCI 20 mg Lercanidipine HCI
o _ Single oral dose under fed Single oral dose under fasting
Administration - -
conditions conditions

) ) Information not publicly
Number of Subjects 36 healthy Indian volunteers ]
available

Corifeo® 20 mg film-coated
Reference Product ZANIDIP® 10 mg tablets ablet
ablets

Table 2: Bioanalytical Method Comparison
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Parameter

Singh et al. (2015)

Analytical Method

UPLC-MS/MS

Internal Standard

Lercanidipine-d3

Extraction Method

Solid Phase Extraction (SPE)

Chromatographic Column

UPLC BEH C18 (50 mm x 2.1 mm, 1.7 pum)

Mobile Phase

Isocratic elution

Linearity Range

0.010-20.0 ng/mL

Mean Extraction Recovery

>94%

Precision (% CV)

<5.8% (Inter-batch and Intra-batch)

Incurred Sample Reanalysis: A Closer Look at the

Data

The study by Singh et al. provides specific quantitative results for the ISR performed as part of

their lercanidipine bioequivalence study.

Table 3: Incurred Sample Reanalysis (ISR) Data from

Singh et al. (2015)

Parameter Value
Number of Subjects 36

Total Samples Analyzed Not specified
Number of Samples Selected for ISR 133

Sampling Points for ISR

Near Cmax and in the elimination phase

Acceptance Criteria

Percent change between the two measurements
should be within +20%

ISR Outcome

The assay reproducibility was successfully

evaluated.
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Experimental Protocols

A detailed methodology is crucial for the replication and validation of bioanalytical results. The
following section outlines the key experimental protocols from the Singh et al. (2015) study.

Bioanalytical Method Protocol (Singh et al., 2015)

e Sample Preparation:

o 100 pL of human plasma was used for the analysis.

o Lercanidipine-d3 was used as the internal standard (IS).

o Solid Phase Extraction (SPE) was performed using Phenomenex Strata-X cartridges.
e Chromatographic Conditions:

o An UPLC BEH C18 column (50 mm x 2.1 mm, 1.7 um) was used for chromatographic
separation.

o The analysis was carried out under isocratic conditions.
o Mass Spectrometric Detection:
o Atandem mass spectrometer was used for detection.

o The method demonstrated a linear calibration curve over a concentration range of 0.010—
20.0 ng/mL.

Incurred Sample Reanalysis (ISR) Protocol

The general workflow for conducting ISR in a bioequivalence study is outlined below.
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Bioequivalence Study Conduct
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Data Analysis and Reporting
Y Y

Compare Initial and Reanalysis Results

l
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y

Final ISR Report

Click to download full resolution via product page

Caption: Workflow of Incurred Sample Reanalysis in a Bioequivalence Study.
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Conclusion

Incurred Sample Reanalysis is a non-negotiable step in establishing the validity of bioanalytical
data for lercanidipine bioequivalence studies. The detailed analysis from the study by S. Singh
et al. demonstrates a successful application of a validated UPLC-MS/MS method, meeting the
stringent requirements for ISR. While public assessment reports for other generic lercanidipine
products confirm the successful completion of such studies, the lack of detailed public ISR data
limits a direct quantitative comparison. For researchers and drug development professionals,
the presented data and protocols serve as a valuable reference for designing and evaluating
bioequivalence studies for lercanidipine and other pharmaceutical compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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